molecular formula C6H8ClNO3S B14467957 (4S)-3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 71705-76-5

(4S)-3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B14467957
CAS No.: 71705-76-5
M. Wt: 209.65 g/mol
InChI Key: IQUNAOSVGUETJE-SCSAIBSYSA-N
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Description

(4S)-3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid is a chemical compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a chloroacetyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. One common method is a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . The reaction proceeds under mild conditions, forming the desired thiazolidine derivative efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.

    Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

(4S)-3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (4S)-3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects. The thiazolidine ring structure also contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Another thiazolidine derivative with applications in diabetes treatment.

    Thiazolidine-4-carboxylic acid: Lacks the chloroacetyl group but shares similar structural features.

    3-(Chloroacetyl)-1,3-thiazolidine: Similar structure but without the carboxylic acid group.

Uniqueness

(4S)-3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both the chloroacetyl and carboxylic acid groups. This combination enhances its reactivity and versatility in various chemical reactions and applications. The stereochemistry (4S) also plays a crucial role in its biological activity and interactions with molecular targets.

Properties

CAS No.

71705-76-5

Molecular Formula

C6H8ClNO3S

Molecular Weight

209.65 g/mol

IUPAC Name

(4S)-3-(2-chloroacetyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C6H8ClNO3S/c7-1-5(9)8-3-12-2-4(8)6(10)11/h4H,1-3H2,(H,10,11)/t4-/m1/s1

InChI Key

IQUNAOSVGUETJE-SCSAIBSYSA-N

Isomeric SMILES

C1[C@@H](N(CS1)C(=O)CCl)C(=O)O

Canonical SMILES

C1C(N(CS1)C(=O)CCl)C(=O)O

Origin of Product

United States

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